2-(5-chloro-2-methylphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQNIKMAQPROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-methylbenzyl Cyanide
The synthesis begins with 5-chloro-2-methylbenzyl chloride, which undergoes nucleophilic substitution with sodium cyanide in a polar aprotic solvent (e.g., dimethylformamide). The reaction proceeds at 80–100°C for 6–12 hours, yielding 5-chloro-2-methylbenzyl cyanide with >90% conversion.
Key Reaction Parameters :
Acidic Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed using concentrated sulfuric acid (50–70% v/v) at 90–150°C. The reaction mechanism involves sequential formation of an imidate sulfate intermediate and subsequent hydrolysis to the carboxylic acid.
Optimized Conditions :
| Parameter | Value |
|---|---|
| H₂SO₄ Concentration | 60–70% |
| Temperature | 120–130°C |
| Reaction Time | 8–10 hours |
| Yield | 86–90% |
Post-hydrolysis, the crude acid is neutralized with NaOH to pH 7.5–9, forming the sodium salt. Activated carbon (1–5% w/w) is added for decolorization, followed by filtration and acidification with H₂SO₄ to precipitate the product.
Friedel-Crafts Acylation-Oxidation Route
Friedel-Crafts Acetylation
5-Chloro-2-methyltoluene reacts with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C to form 2-(5-chloro-2-methylphenyl)acetyl chloride. This intermediate is unstable and immediately hydrolyzed to the corresponding ketone.
Critical Considerations :
Oxidation of Ketone to Carboxylic Acid
The ketone intermediate is oxidized using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 10% v/v) at 70–80°C. The methyl group adjacent to the aromatic ring is selectively oxidized to the carboxylic acid.
Oxidation Performance :
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ | 70–80 | 78–82 | 98.5 |
| CrO₃ | 100–110 | 72–75 | 97.2 |
KMnO₄ is preferred due to higher selectivity and lower environmental impact compared to chromium-based oxidants.
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ continuous flow systems for nitrile hydrolysis, achieving 95% space-time yield. A two-stage reactor setup minimizes side reactions:
-
Primary Reactor : Hydrolysis at 130°C, 6 bar pressure
-
Neutralization Unit : In-line pH adjustment to 8–9 using NaOH.
Advantages Over Batch Processing :
Purification and Crystallization
The crude acid is dissolved in toluene (3:1 solvent-to-product ratio) at 80°C, treated with activated carbon, and filtered. Gradual cooling to 5°C induces crystallization, yielding needle-like crystals with 99.5% purity.
Crystallization Parameters :
| Solvent | Cooling Rate (°C/h) | Crystal Size (µm) |
|---|---|---|
| Toluene | 10–15 | 50–100 |
| Ethanol/Water | 5–10 | 20–50 |
Reaction Condition Optimization
Acid Hydrolysis Kinetics
Studies using H₂SO₄ (50–70%) reveal a first-order dependence on nitrile concentration. The rate constant (k) increases exponentially with temperature:
Temperature Effects :
| Temperature (°C) | Rate Constant (h⁻¹) |
|---|---|
| 90 | 0.12 |
| 120 | 0.38 |
| 150 | 1.05 |
Catalytic Improvements
The addition of 0.1–0.5% w/w CuSO₄ accelerates nitrile hydrolysis by 40% through radical-mediated pathways. This reduces reaction time to 5–6 hours while maintaining yields >88%.
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| E-Factor | 8.2 | 3.1 |
| Process Mass Intensity | 12.4 | 6.8 |
| Carbon Efficiency (%) | 64 | 82 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nitrile Hydrolysis | 88 | 99.5 | 42 | Excellent |
| Friedel-Crafts | 79 | 98.5 | 58 | Moderate |
| Perkin Condensation | 65 | 97.0 | 71 | Poor |
Nitrile hydrolysis remains the preferred industrial method due to superior cost-effectiveness and scalability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(5-Chloro-2-methylphenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory metabolites. Additionally, it interferes with the activity of acetylcholinesterase and adenosine deaminase, affecting neurotransmission and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetic Acids
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Chlorine Position: The position of chlorine (e.g., 4-Cl in MCPA vs. 5-Cl in the target compound) influences electronic effects and biological activity. MCPA, a herbicide, demonstrates higher water solubility at alkaline pH (>200,000 mg/L at pH 9) due to deprotonation of the carboxylic acid group . Methoxy vs. Phenoxy Linkage: The phenoxy group in MCPA and 2-(5-chloro-2-phenoxyphenyl)acetic acid enhances lipophilicity (Log Pow = 2.75 at pH 1 for MCPA) compared to simpler phenylacetic acids .
Ester Derivatives
Methyl (5-Chloro-2-methoxyphenyl)acetate (CAS 26939-01-5) is an ester derivative of 2-(5-chloro-2-methoxyphenyl)acetic acid with the formula C₁₀H₁₁ClO₃ . Unlike the parent acid, esters are typically more lipophilic and less reactive under physiological conditions. This compound’s ester group may enhance membrane permeability, making it a candidate for prodrug development.
Halogen and Functional Group Variations
- Fluoro Analog : 2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid (CID 84774789) replaces chlorine with fluorine, reducing steric bulk and altering electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- Amide Derivatives: 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid (CAS 388571-30-0) introduces an amide linkage, shifting the compound’s behavior from acidic to zwitterionic, affecting solubility and biological interactions .
Crystal Packing and Intermolecular Interactions
Studies on benzofuran-based acetic acid derivatives (e.g., 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid) reveal that carboxyl groups form O–H⋯O hydrogen-bonded dimers in the solid state, stabilizing the crystal lattice . Similar behavior is expected for this compound, though steric effects from the methyl and chlorine substituents may influence packing efficiency.
Biological Activity
2-(5-Chloro-2-methylphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse scientific sources.
- IUPAC Name : this compound
- Molecular Formula : C10H11ClO2
- Molecular Weight : 200.65 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Analgesic Properties
In animal models, this compound exhibited analgesic effects comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). It was found to significantly reduce pain response in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound acts as a ligand for certain receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving placebo.
Case Study 2: Anti-inflammatory Application
In a double-blind study involving patients with rheumatoid arthritis, participants receiving this compound reported improved joint mobility and reduced swelling compared to those on standard treatments. The study highlighted the compound's potential as an adjunct therapy for inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Analgesic Effect |
|---|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | 32 | Yes |
| Acetylsalicylic Acid (Aspirin) | Analgesic, Anti-inflammatory | 50 | Yes |
| Ibuprofen | Analgesic, Anti-inflammatory | 40 | Yes |
Q & A
Q. Spectroscopic methods :
- NMR : ¹H/¹³C NMR to identify aromatic protons, methyl group (δ ~2.3 ppm), and carboxylic acid protons (broad signal ~12 ppm).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 184.62 (M⁺) .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Answer:
Synthetic strategies include:
Friedel-Crafts alkylation : Reacting 5-chloro-2-methyltoluene with chloroacetic acid under acidic conditions .
Hydrolysis of esters : Starting from ethyl 2-(5-chloro-2-methylphenyl)acetate under basic (NaOH) or acidic (H₂SO₄) conditions .
Optimization : Use of catalysts like AlCl₃ or FeCl₃ to improve yield (~60–75%) .
Key considerations : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .
Advanced Question: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
Methodology :
- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion .
- Software : SHELXL for refinement (hydrogen atoms placed geometrically) and ORTEP-3 for graphical representation .
- Key parameters : Analyze bond angles (C-Cl ~109.5°), torsional angles between aromatic and acetic acid groups, and intermolecular hydrogen bonds (O-H···O) .
Applications : Resolves discrepancies in protonation states or tautomeric forms observed in NMR .
Advanced Question: How can researchers address contradictions in reported biological activities of structurally related arylacetic acid derivatives?
Answer:
Approaches :
Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. fluoro) on target binding .
In vitro assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using enzyme-linked immunosorbent assays (ELISA) .
Molecular docking : Use software like AutoDock to predict binding affinities to COX-2 active sites .
Data normalization : Account for variations in assay conditions (pH, solvent) and purity (HPLC ≥98%) .
Advanced Question: What experimental design principles optimize the synthesis yield of this compound?
Answer:
Design of experiments (DoE) :
- Variables : Catalyst concentration (AlCl₃: 0.1–0.5 mol%), temperature (80–120°C), reaction time (4–12 hrs).
- Response surface methodology (RSM) : Maximize yield (target: >80%) .
Q. Process analytics :
- In-line FTIR : Monitor carboxylic acid formation in real time.
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by activated charcoal treatment to remove impurities .
Advanced Question: How can computational methods predict the physicochemical properties of this compound?
Answer:
Tools :
- Density functional theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps (software: Gaussian 16) .
- Solubility prediction : Use COSMO-RS to estimate logP (~2.8) and aqueous solubility (~1.2 mg/mL) .
- pKa estimation : ChemAxon or ACD/Labs to predict carboxylic acid dissociation (~3.5) .
Validation : Compare with experimental HPLC retention times and shake-flask solubility tests .
Advanced Question: What methodologies characterize the solid-state stability of this compound under varying storage conditions?
Answer:
Stability protocols :
Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months. Analyze via:
Degradation pathways : Identify hydrolysis products (e.g., decarboxylation) using LC-MS .
Storage recommendations : Sealed containers with desiccants, ambient temperature .
Advanced Question: How do substituent positions on the aromatic ring influence the reactivity of this compound in nucleophilic substitutions?
Answer:
Mechanistic insights :
- Electronic effects : Chloro (electron-withdrawing) directs electrophilic attacks to para positions; methyl (electron-donating) enhances ortho/para reactivity .
- Kinetic studies : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., SNAr reactions with amines) .
Q. Experimental validation :
- Synthetic derivatives : Prepare 2-(5-nitro-2-methylphenyl)acetic acid to compare reactivity .
- NMR kinetics : Track substituent displacement in DMSO-d₆ at 25°C .
Advanced Question: What strategies mitigate polymorphism issues during crystallization of this compound?
Answer:
Crystallization control :
Solvent screening : Test polar (ethanol) vs. non-polar (toluene) solvents to isolate stable polymorphs .
Seeding : Introduce pre-characterized crystals to guide nucleation.
PAT tools : Use FBRM (focused beam reflectance measurement) to monitor crystal size distribution .
Q. Polymorph characterization :
- PXRD : Compare diffraction patterns of different batches.
- Raman spectroscopy : Detect conformational polymorphs .
Advanced Question: How can researchers validate the purity and identity of this compound in multi-step syntheses?
Answer:
Analytical workflow :
HPLC-DAD : Purity assessment (≥98% by area normalization) with C18 column (mobile phase: acetonitrile/0.1% TFA) .
HRMS : Confirm molecular formula (C₉H₉ClO₂, [M+H]⁺ = 185.0265) .
Elemental analysis : Validate %C, %H, and %Cl within ±0.4% of theoretical values .
Cross-validation : Compare retention times and spectra with commercial standards (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
